molecular formula C22H14Cl2N2O2 B303401 N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide

N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide

Cat. No. B303401
M. Wt: 409.3 g/mol
InChI Key: LOUYSNQVPZOGAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide, also known as CC-115, is a small molecule inhibitor with potential therapeutic applications. It is a member of the benzo[h]chromen-4-one family and has been shown to have promising effects in preclinical studies.

Mechanism of Action

N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide inhibits the mTORC1 and mTORC2 pathways by binding to the ATP-binding site of mTOR kinase. This results in the inhibition of downstream signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth, proliferation, and survival. In addition, this compound has been shown to have immunomodulatory effects by inhibiting the differentiation and function of T cells and B cells.
Biochemical and Physiological Effects:
This compound has been shown to have anti-tumor effects in preclinical models of cancer, including breast cancer, ovarian cancer, and glioblastoma. It has also been shown to have anti-inflammatory effects in preclinical models of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. In addition, this compound has been shown to have anti-fibrotic effects in preclinical models of fibrosis, such as liver fibrosis and pulmonary fibrosis.

Advantages and Limitations for Lab Experiments

One advantage of N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide is its ability to inhibit both mTORC1 and mTORC2 pathways, which makes it a potentially more effective inhibitor than other mTOR inhibitors. In addition, this compound has been shown to have immunomodulatory and anti-fibrotic effects, which make it a potential candidate for the treatment of autoimmune disorders and fibrotic diseases. However, one limitation of this compound is its limited bioavailability, which may limit its efficacy in vivo.

Future Directions

For N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide include clinical trials to evaluate its safety and efficacy in humans. In addition, further research is needed to determine its optimal dosage and administration route. Other potential future directions include the development of combination therapies with other drugs to enhance its efficacy and the investigation of its potential applications in other diseases, such as metabolic disorders and neurodegenerative diseases.

Synthesis Methods

The synthesis of N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide involves several steps, including the reaction of 4-chlorobenzaldehyde with malononitrile to form 4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-carbonitrile. This intermediate is then reacted with chloroacetic acid to form this compound. The final product is obtained through purification and isolation steps.

Scientific Research Applications

N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide has been shown to have potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and fibrotic diseases. Preclinical studies have demonstrated its ability to inhibit the mTORC1 and mTORC2 pathways, which are involved in cell growth, proliferation, and survival. This compound has also been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune disorders. In addition, this compound has been shown to have anti-fibrotic effects in preclinical models of fibrosis.

properties

Molecular Formula

C22H14Cl2N2O2

Molecular Weight

409.3 g/mol

IUPAC Name

N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide

InChI

InChI=1S/C22H14Cl2N2O2/c1-12(27)26-22-18(11-25)20(13-6-8-14(23)9-7-13)17-10-19(24)15-4-2-3-5-16(15)21(17)28-22/h2-10,20H,1H3,(H,26,27)

InChI Key

LOUYSNQVPZOGAP-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C(C2=C(O1)C3=CC=CC=C3C(=C2)Cl)C4=CC=C(C=C4)Cl)C#N

Canonical SMILES

CC(=O)NC1=C(C(C2=C(O1)C3=CC=CC=C3C(=C2)Cl)C4=CC=C(C=C4)Cl)C#N

Origin of Product

United States

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